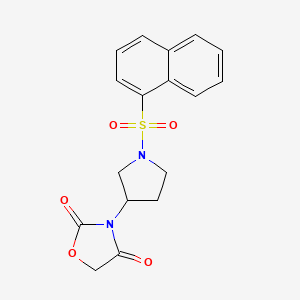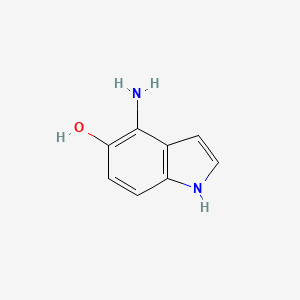
2-chloro-N-(2,2-diphenylethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-chloro-N-(2,2-diphenylethyl)acetamide” is a chemical compound with the molecular formula C16H16ClNO and a molecular weight of 273.76 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 16 carbon atoms, 16 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom .
Physical And Chemical Properties Analysis
“this compound” is a solid with a molecular weight of 273.76 .
Scientific Research Applications
2-Chloro-N-(2,2-diphenylethyl)acetamide has a wide range of applications in the scientific research field. It is used as a reagent in organic synthesis and as an inhibitor for the enzyme acetylcholinesterase. It has also been used as a substrate for the enzyme acetylcholinesterase in studies of the enzyme's structure and function. In addition, it has been used in the synthesis of other compounds, such as benzoxazoles and benzodioxoles.
Mechanism of Action
2-Chloro-N-(2,2-diphenylethyl)acetamide functions as an inhibitor of the enzyme acetylcholinesterase. It binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine and thus inhibiting the enzyme's activity. This inhibition of the enzyme's activity has been shown to be reversible, with the compound being released from the enzyme's active site when the concentration of the inhibitor is reduced.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, resulting in an increase in acetylcholine levels. This increase in acetylcholine levels has been shown to have a range of effects, including increased alertness and improved memory. In addition, the compound has been shown to increase the activity of other enzymes, such as tyrosine hydroxylase, which is involved in the synthesis of dopamine and other neurotransmitters.
Advantages and Limitations for Lab Experiments
2-Chloro-N-(2,2-diphenylethyl)acetamide has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of using this compound is its relatively low cost and ease of synthesis. In addition, it is a relatively stable compound, making it suitable for long-term storage. However, the compound is not very soluble in water, making it difficult to use in aqueous solutions. Furthermore, the compound is not very selective, meaning that it can inhibit other enzymes in addition to acetylcholinesterase.
Future Directions
There are a number of potential future directions for the use of 2-Chloro-N-(2,2-diphenylethyl)acetamide. One potential direction is the development of more selective inhibitors of acetylcholinesterase, which could be used to study the enzyme's structure and function in greater detail. In addition, the compound could be used to develop more efficient and selective synthesis methods for other compounds, such as benzoxazoles and benzodioxoles. Finally, the compound could be used to develop new drugs that target acetylcholinesterase and other enzymes.
Synthesis Methods
2-Chloro-N-(2,2-diphenylethyl)acetamide can be synthesized by reacting 2-chloro-N-phenyl-2-propanol with 2,2-diphenylethylamine in the presence of a base. The reaction proceeds through a nucleophilic addition-elimination mechanism, yielding the desired product as the major product. The reaction can be carried out in aqueous or organic solvents and at temperatures ranging from 0-50°C.
Safety and Hazards
Properties
IUPAC Name |
2-chloro-N-(2,2-diphenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO/c17-11-16(19)18-12-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVBXCNDFSWKPKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)CCl)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3,4-Dimethylphenyl)-5-(pyridin-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2853745.png)



![1-[4-(Benzyloxy)benzyl]piperidine-4-carboxylic acid](/img/structure/B2853753.png)


![4-(4-chlorophenylsulfonamido)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2853758.png)


![1-(4-Fluorophenyl)-2-[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2853761.png)
